molecular formula C22H30N4O3 B5668490 8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5668490
M. Wt: 398.5 g/mol
InChI Key: RZTRGYDQULUXLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, involves multi-step pathways starting from various precursors. These processes often involve cyclization reactions and are designed to yield compounds with specific pharmacological interests, indicating a broad methodological framework that could apply to our compound of interest (Pardali et al., 2021; Caroon et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of similar diazaspiro compounds reveals intricate arrangements of atoms, often characterized by spirocyclic and heterocyclic frameworks. The presence of substituents, such as phenyl groups and various heteroatoms, plays a crucial role in determining the chemical and physical properties of these molecules. Crystallographic studies provide insight into their three-dimensional conformation and the interactions that may contribute to their biological activities (Chiaroni et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro compounds include cycloadditions, Michael addition reactions, and various substituent modifications to enhance biological activity or alter physicochemical properties. These reactions are crucial for the synthesis of targeted molecules with potential therapeutic applications. The chemical properties of these compounds, such as reactivity and stability, are significantly influenced by their structural features, including the presence of the diazaspiro core and substituent groups (Feliu et al., 2004).

Physical Properties Analysis

The physical properties of diazaspiro compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Studies on similar compounds highlight the importance of substituents and the overall molecular framework in determining these physical characteristics. The analysis of these properties is essential for understanding the behavior of these compounds under different conditions and their suitability for pharmaceutical applications (Quadrelli et al., 2011).

Chemical Properties Analysis

The chemical properties of "8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one" and related compounds, such as reactivity with biological targets, enzymatic stability, and interaction with receptors, are of particular interest. Research into similar diazaspiro compounds has revealed their potential as biological modulators, with activities ranging from enzyme inhibition to receptor antagonism, underscoring the relevance of chemical properties in the development of pharmacological agents (Alberati et al., 2006; Li et al., 2019).

properties

IUPAC Name

8-(1-methyl-2-oxoimidazolidine-4-carbonyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-24-15-18(23-21(24)29)20(28)25-12-9-22(10-13-25)14-19(27)26(16-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTRGYDQULUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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